molecular formula C19H21N5O2S B2567223 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 898607-28-8

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2567223
CAS No.: 898607-28-8
M. Wt: 383.47
InChI Key: ZINRTGPKKMGHSA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. The structure features a 4-methoxyphenyl group at the 5-position of the triazole ring and a 2,4-dimethylphenyl group on the acetamide nitrogen. Its molecular formula is C₁₉H₂₀N₆O₂S, with an average molecular mass of 396.47 g/mol .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-4-9-16(13(2)10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-5-7-15(26-3)8-6-14/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINRTGPKKMGHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide represents a class of triazole derivatives that have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 288.36 g/mol. The presence of the triazole ring, sulfanyl group, and acetamide moiety contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H16N4O2S
Molecular Weight288.36 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Binding : It may also bind to receptors that mediate various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds, providing insights into their therapeutic potential:

  • Anticancer Activity :
    • A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .
    • Another investigation highlighted that certain sulfanyltriazoles showed promising results in overcoming drug resistance in HIV treatment by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Antimicrobial Effects :
    • Research has shown that compounds similar to this compound exhibit potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties :
    • The compound has been assessed for its ability to inhibit COX enzymes, which are crucial in the inflammatory response. Preliminary results suggest it may have comparable efficacy to established anti-inflammatory drugs like ibuprofen .

Scientific Research Applications

Chemical Profile

  • IUPAC Name: 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • Molecular Formula: C₁₁H₁₂N₄O₃S
  • Molecular Weight: 280.31 g/mol
  • CAS Number: 305336-66-7

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with cell wall synthesis and function.

Anticonvulsant Properties

The anticonvulsant potential of triazole derivatives has been documented in several studies. The compound's structural features suggest it may interact with GABA receptors or sodium channels, providing a basis for its anticonvulsant activity. In animal models, it has demonstrated efficacy comparable to standard anticonvulsant medications.

Anticancer Activity

Emerging evidence suggests that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the methoxy group in the structure is believed to enhance its lipophilicity, facilitating better cell membrane penetration and increased bioavailability in tumor tissues.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticonvulsant Activity

A pharmacological evaluation conducted on animal models demonstrated that the compound effectively reduced seizure frequency and duration when compared to standard treatments like phenytoin. Behavioral assessments indicated improved neurological function post-treatment .

Case Study 3: Anticancer Studies

In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The results highlighted its potential as a therapeutic agent in oncology .

Chemical Reactions Analysis

S-Alkylation and Reduction

Reaction Overview : The sulfanyl (-S-) group undergoes S-alkylation with electrophiles, followed by reduction to generate new sulfur-containing derivatives.

Reaction Steps Reagents Products Conditions
S-AlkylationAlkyl halides (e.g., bromo compounds), base (e.g., Cs₂CO₃)Alkylated triazole-S-substituted compoundDMF, room temperature
ReductionNaBH₄Alkylated triazole-S-substituted alcoholEthanol, mild heating

Mechanism : The thiolate ion attacks the alkyl halide, forming a sulfide intermediate. Subsequent reduction with NaBH₄ yields alcohol derivatives.

Oxidation of the Sulfanyl Group

Reaction Overview : The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under oxidizing conditions.

Oxidation State Reagents Products Conditions
SulfoxideH₂O₂ (hydrogen peroxide)Triazole-sulfoxide derivativeAcidic or basic conditions
SulfoneKMnO₄ (potassium permanganate)Triazole-sulfone derivativeAqueous acidic conditions

Impact : Oxidation alters the electronic environment of the triazole ring, potentially affecting biological activity.

Amide Hydrolysis

Reaction Overview : The acetamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Hydrolysis Type Reagents Product Conditions
Acidic hydrolysisHCl (conc.)Triazole-S-substituted acetic acid derivativeReflux
Basic hydrolysisNaOH (conc.)Sodium salt of the acetic acid derivativeAqueous alkaline conditions

Note : This reaction converts the acetamide to a carboxylic acid, altering solubility and reactivity.

Cyclization Reactions

Reaction Overview : Triazole rings form via cyclization of precursors, though this compound’s synthesis is likely multistep (e.g., acylation, thioamide formation).

Key Steps Reagents Intermediate Conditions
AcylationAcyl chlorideAcylated hydrazine intermediateDMF, room temperature
Thioamide formationCS₂, NaClCH₂COONaThioamide intermediateSequential addition
CyclizationHydrazineTriazole ring formationHeat, acidic/basic conditions

Mechanism : Cyclization occurs through nucleophilic attack, forming the heterocyclic ring.

Nucleophilic Substitution at the Triazole’s 3-Position

Reaction Overview : The triazole’s 3-position undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Nucleophile Reagents Product Conditions
AmineNH₃, heatAmino-substituted triazole derivativeHigh temperature
AlkoxideRO⁻ (e.g., methoxide)Alkoxy-substituted triazole derivativePolar aprotic solvents

Impact : Substitution modifies the triazole’s electronic properties, influencing binding to biological targets.

Demethylation of the Methoxy Substituent

Reaction Overview : The methoxy group on the phenyl ring undergoes demethylation under harsh conditions (e.g., BBr₃).

Reagent Product Conditions
BBr₃ (boron tribromide)Phenolic derivativeCH₂Cl₂, reflux

Note : This reaction is less common but feasible with strong Lewis acids.

Comparison with Similar Compounds

Anti-Inflammatory and Anti-Exudative Activity

  • AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide): Exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models, attributed to cyclooxygenase-2 (COX-2) inhibition .
  • Furan-2-yl Derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides): 15 of 21 compounds demonstrated anti-exudative activity comparable to diclofenac at 10 mg/kg, with methoxy and ethyl groups enhancing efficacy .

Reverse Transcriptase Inhibition

Triazole-acetamides with 2-hydroxyphenyl groups (e.g., AM31, AM33, AM34) showed potent inhibition of HIV-1 reverse transcriptase (RT), with binding affinities exceeding nevirapine. For example:

  • AM33 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide): Demonstrated nanomolar-range inhibition constants (Ki) via hydrophobic interactions and hydrogen bonding with RT active sites . Comparison: The target compound’s 4-methoxyphenyl group may lack the hydroxyl moiety critical for RT inhibition, suggesting divergent therapeutic applications.

Crystallographic and Computational Insights

  • SHELX Software : Widely used for structural refinement of similar triazole derivatives (e.g., ’s sulfonamide crystal structure). The target compound’s analogs likely employ SHELXL for crystallographic validation .
  • In Silico Studies : Molecular docking predicts that electron-donating groups (e.g., methoxy) enhance COX-2 binding, aligning with AS111’s experimental efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing this triazole-based acetamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Condensation reactions between thiocarbohydrazides and substituted carbonyl compounds to form the triazole ring (e.g., using 4-methoxyphenyl-substituted precursors) .
  • Thioether linkage introduction via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography and recrystallization.
    Characterization:
  • X-ray crystallography confirms regiochemistry and stereochemistry of the triazole ring and substituents .
  • NMR/GC-MS validates purity and functional groups (e.g., NH₂ at δ 5.8 ppm in ¹H NMR; sulfanyl at ~110 ppm in ¹³C NMR).

Basic: How is the structure-activity relationship (SAR) evaluated for this compound in biological studies?

Methodological Answer:
SAR is assessed by synthesizing analogs with variations in:

  • Triazole substituents (e.g., replacing 4-methoxyphenyl with furan or cyclohexyl groups) .
  • Acetamide side chains (e.g., modifying the 2,4-dimethylphenyl group to fluorophenyl or indazole derivatives) .
    Biological assays (e.g., anti-inflammatory or antimicrobial tests) quantify activity differences. For example, anti-exudative activity is measured using carrageenan-induced edema models in rodents .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Quantum chemical calculations to predict binding affinities and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular docking against target proteins (e.g., COX-2 or kinases) to identify plausible binding modes .
  • Meta-analysis of published data using statistical tools (e.g., ANOVA) to isolate variables (e.g., solvent effects in assays) .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Enzyme inhibition assays (e.g., measuring IC₅₀ against cyclooxygenase or cytochrome P450 isoforms) .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
  • Gene expression profiling (e.g., RNA-seq) to identify downstream pathways affected in treated cell lines .

Basic: What analytical techniques are critical for purity assessment and stability studies?

Methodological Answer:

  • HPLC-PDA with C18 columns to detect impurities (<0.5% threshold) .
  • Thermogravimetric analysis (TGA) evaluates thermal stability (e.g., decomposition above 200°C) .
  • Accelerated stability testing under varying pH/temperature to identify degradation products via LC-MS .

Advanced: How can reaction design efficiency be improved for derivatives of this compound?

Methodological Answer:
Adopt integrated computational-experimental workflows :

  • Reaction path searching using density functional theory (DFT) to predict feasible pathways .
  • High-throughput screening with microreactors to optimize conditions (e.g., solvent, catalyst) .
  • Machine learning models trained on existing triazole synthesis data to predict yields .

Advanced: How to troubleshoot low yields in the sulfanyl-acetamide coupling step?

Methodological Answer:
Common issues and solutions:

  • Nucleophilicity mismatch : Activate the thiol group with NaH or use phase-transfer catalysts .
  • Side reactions : Replace polar aprotic solvents (DMF) with THF or dichloromethane to minimize hydrolysis .
  • Monitoring : Use TLC with iodine staining to track thiol intermediate consumption.

Basic: What spectroscopic features distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR : Distinctive splitting patterns for the 2,4-dimethylphenyl group (doublets at δ 2.2–2.4 ppm) .
  • IR : Sulfanyl (C–S) stretch at ~650 cm⁻¹ and acetamide C=O at ~1680 cm⁻¹ .
  • UV-Vis : Absorption maxima near 270 nm due to the conjugated triazole-aromatic system .

Advanced: What strategies validate the biological relevance of predicted molecular targets?

Methodological Answer:

  • CRISPR/Cas9 knockout of the target gene in cell lines to assess loss of compound activity .
  • Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) .
  • In vivo pharmacokinetics (e.g., AUC, half-life) to correlate target engagement with efficacy .

Advanced: How to design SAR studies balancing steric and electronic effects in derivatives?

Methodological Answer:

  • Steric maps : Generate 3D models (e.g., using Schrödinger Suite) to visualize substituent bulk .
  • Hammett plots : Correlate substituent σ values with activity to quantify electronic contributions .
  • Molecular dynamics simulations to assess conformational flexibility in binding pockets .

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